
1-(3-Bromophenyl)pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7BrN2O. It has a molecular weight of 251.08 . The IUPAC name for this compound is 1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a bromophenyl group at the 1-position and a carbaldehyde group at the 4-position .Chemical Reactions Analysis
Pyrazoles, including this compound, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.Applications De Recherche Scientifique
Antimicrobial and Biological Activity
1-(3-Bromophenyl)pyrazole-4-carbaldehyde and its derivatives have been explored for their potential in antimicrobial applications. For instance, pyrazole-based chitosan Schiff bases demonstrated antimicrobial activity against various bacterial and fungal strains, indicating their potential in addressing microbial resistance (Hamed et al., 2020). Similarly, pyrazole compounds synthesized via condensation with chalcones showed significant antimicrobial activity, suggesting their utility in medicinal chemistry (B. F. Abdel-Wahab et al., 2012).
Photophysical Properties
The photophysical properties of pyrazole derivatives, including this compound, have been investigated to understand their potential in material science. Studies on solvatochromic shifts and emission spectra in different solvents have provided insights into their optical properties and potential applications in sensing and molecular electronics (P. Singh et al., 2013).
Anticancer Activity
Research has also delved into the anticancer properties of this compound derivatives. Tri-substituted pyrazole compounds have shown remarkable activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (H. Fahmy et al., 2016).
Nonlinear Optical (NLO) Properties
The synthesis and study of pyrazole-based NLOphores have revealed significant first and second hyperpolarizability values, indicating their potential in the field of nonlinear optics. Such properties make them suitable for applications in optical switching, modulation, and telecommunication (Sandip K. Lanke & N. Sekar, 2016).
Molecular Docking and Drug Design
In-depth molecular docking studies have been conducted on pyrazole derivatives to explore their binding affinities to various biological targets. These studies are crucial in the rational design of drugs, providing a foundation for developing new therapeutics with enhanced efficacy and specificity (Y. Mary et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to targetmitogen-activated protein kinase 10 . This protein plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
Mode of Action
It’s likely that the compound interacts with its targets throughelectrophilic substitution , a common mechanism for aromatic compounds . This involves the compound donating an electron pair to form a new bond with its target, potentially altering the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related toarrhythmias
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, provides some insight into the potential pharmacokinetics of 1-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde . The study found that the maximum concentration (Cmax) of the compound in rat plasma reached 568.65 ± 122.14 ng/mL approximately 1 hour after oral administration . The compound was also found to be rapidly cleared from the blood circulatory system, with a half-life of 1.62 ± 0.18 hours . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Propriétés
IUPAC Name |
1-(3-bromophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYYLDABMLQSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2795370.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795373.png)
![5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2795374.png)
![4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2795377.png)
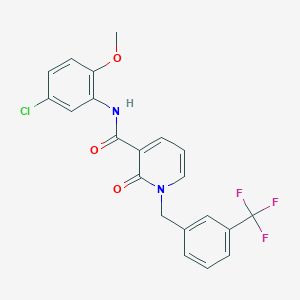

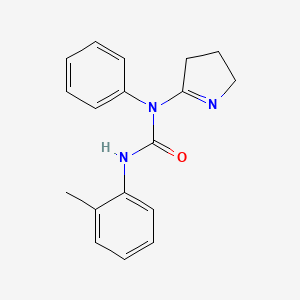
![1-(3-chlorophenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2795383.png)
![Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2795384.png)
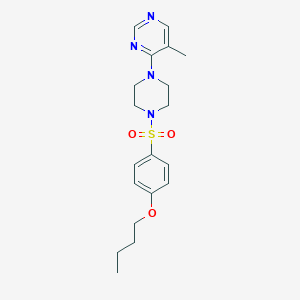
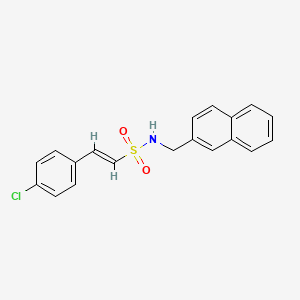
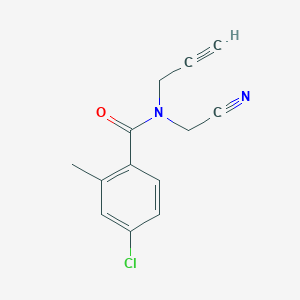

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2795390.png)
